molecular formula C17H18ClN3 B11448672 N-(2-chlorobenzyl)-1-(propan-2-yl)-1H-benzimidazol-5-amine

N-(2-chlorobenzyl)-1-(propan-2-yl)-1H-benzimidazol-5-amine

Cat. No.: B11448672
M. Wt: 299.8 g/mol
InChI Key: MRPDYVOCGMGBQK-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-AMINE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl bromide and a strong base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-CHLOROPHENYL)METHYL]-1H-BENZODIAZOL-5-AMINE: Lacks the isopropyl group.

    N-[(2-BROMOPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-AMINE: Contains a bromine atom instead of chlorine.

    N-[(2-CHLOROPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-6-AMINE: Substitution at a different position on the benzodiazole ring.

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-AMINE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-propan-2-ylbenzimidazol-5-amine

InChI

InChI=1S/C17H18ClN3/c1-12(2)21-11-20-16-9-14(7-8-17(16)21)19-10-13-5-3-4-6-15(13)18/h3-9,11-12,19H,10H2,1-2H3

InChI Key

MRPDYVOCGMGBQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3Cl

Origin of Product

United States

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